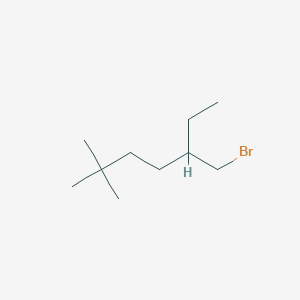
5-(Bromomethyl)-2,2-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2,2-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2-dimethylheptane typically involves the bromination of 2,2-dimethylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form radicals.
Propagation: The radical reacts with NBS to form a bromine radical, which then abstracts a hydrogen atom from 2,2-dimethylheptane, forming a carbon radical.
Termination: The carbon radical reacts with another bromine molecule to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in the presence of a suitable solvent and radical initiator under controlled conditions can yield the desired product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-2,2-dimethylheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Applications De Recherche Scientifique
5-(Bromomethyl)-2,2-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-2,2-dimethylheptane involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-2,2-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.
5-Iodomethyl-2,2-dimethylheptane: Similar structure but with an iodine atom instead of bromine.
2,2-Dimethylheptane: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2,2-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
5-(bromomethyl)-2,2-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-5-9(8-11)6-7-10(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
FOXZPWOXFUQFRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















